Cas no 1252934-69-2 (6-Bromo-2-(chloromethyl)quinoxaline)
6-Bromo-2-(chloromethyl)quinoxaline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-(chloromethyl)quinoxaline
- Quinoxaline, 6-bromo-2-(chloromethyl)-
- 1252934-69-2
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- Inchi: 1S/C9H6BrClN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2
- InChI Key: NCJIFEVGFQWQMG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NC=C(CCl)N=2
Computed Properties
- Exact Mass: 255.94029Da
- Monoisotopic Mass: 255.94029Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 25.8Ų
6-Bromo-2-(chloromethyl)quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038418-1g |
6-Bromo-2-(chloromethyl)quinoxaline |
1252934-69-2 | 95% | 1g |
$478.74 | 2023-09-03 | |
| Chemenu | CM141997-1g |
6-bromo-2-(chloromethyl)quinoxaline |
1252934-69-2 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM141997-1g |
6-bromo-2-(chloromethyl)quinoxaline |
1252934-69-2 | 95% | 1g |
$*** | 2023-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1764046-1g |
6-Bromo-2-(chloromethyl)quinoxaline |
1252934-69-2 | 98% | 1g |
¥6426.00 | 2024-08-09 |
6-Bromo-2-(chloromethyl)quinoxaline Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-Bromo-2-(chloromethyl)quinoxaline
Professional Introduction to 6-Bromo-2-(chloromethyl)quinoxaline (CAS No. 1252934-69-2)
6-Bromo-2-(chloromethyl)quinoxaline, a compound with the chemical identifier CAS No. 1252934-69-2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the quinoxaline family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of both bromo and chloromethyl substituents on the quinoxaline core imparts unique reactivity, making it a valuable scaffold for the development of novel bioactive molecules.
The structure of 6-Bromo-2-(chloromethyl)quinoxaline consists of a fused bicyclic system containing a benzene ring and a pyrazine ring. The bromo group at the 6-position and the chloromethyl group at the 2-position are key functional moieties that contribute to its chemical versatility. These substituents not only enhance the compound's reactivity but also influence its interactions with biological targets, thereby facilitating the design of molecules with tailored pharmacological properties.
In recent years, quinoxaline derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The bromo and chloromethyl groups in 6-Bromo-2-(chloromethyl)quinoxaline serve as handles for further functionalization, allowing chemists to modify the molecule and explore its pharmacological profile in greater detail. This flexibility has led to the synthesis of numerous derivatives that exhibit promising biological activities.
One of the most compelling aspects of 6-Bromo-2-(chloromethyl)quinoxaline is its role as a precursor in the synthesis of more complex pharmacophores. The chloromethyl group, in particular, can undergo nucleophilic addition reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This property has been exploited in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have shown that quinoxaline derivatives can interact with kinases and other enzyme families, potentially leading to therapeutic agents with anti-inflammatory and anti-proliferative effects.
The bromo substituent at the 6-position also plays a crucial role in the reactivity of 6-Bromo-2-(chloromethyl)quinoxaline. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the introduction of aryl groups into the molecule. Such modifications can enhance binding affinity and selectivity towards specific biological targets. Additionally, the bromo group can be used for further derivatization via metal-catalyzed reactions, expanding the structural diversity of potential drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like quinoxalines in drug discovery. The unique electronic properties of these molecules contribute to their ability to modulate biological pathways effectively. For example, research has demonstrated that certain quinoxaline derivatives can inhibit tyrosine kinases, which are overexpressed in many cancer cell lines. This inhibition can lead to reduced cell proliferation and apoptosis induction, making these compounds attractive candidates for oncology applications.
The synthesis of 6-Bromo-2-(chloromethyl)quinoxaline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between aldehydes or ketones with amidines or hydrazines to form the quinoxaline core. Subsequent halogenation steps introduce the bromo and chloromethyl groups at desired positions. These synthetic strategies have been optimized to ensure high yields and purity, making CAS No. 1252934-69-2 accessible for further research and development.
In conclusion, 6-Bromo-2-(chloromethyl)quinoxaline is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for designing novel bioactive molecules targeting various diseases. The ongoing exploration of its derivatives continues to yield exciting results, underscoring its importance in modern drug discovery efforts.
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